2,3-Dihydroxypropyl acetate 2,3-Dihydroxypropyl acetate Acetin is a clear colorless to pale yellow viscous liquid with a characteristic odor. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 1335-58-6
VCID: VC20983096
InChI: InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3
SMILES: CC(=O)OCC(CO)O
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol

2,3-Dihydroxypropyl acetate

CAS No.: 1335-58-6

Cat. No.: VC20983096

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydroxypropyl acetate - 1335-58-6

Specification

CAS No. 1335-58-6
Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
IUPAC Name 2,3-dihydroxypropyl acetate
Standard InChI InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3
Standard InChI Key KMZHZAAOEWVPSE-UHFFFAOYSA-N
Impurities OFTEN CONTAMINATED WITH GLYCERIN.
SMILES CC(=O)OCC(CO)O
Canonical SMILES CC(=O)OCC(CO)O
Boiling Point 316 °F at 16.5 mm Hg (NTP, 1992)
129-131 °C @ 3 MM HG
Colorform COLORLESS LIQUID; COMMERCIAL PRODUCT IS PALE YELLOW
Thick liquid
Flash Point greater than 201.2 °F (NTP, 1992)
Melting Point FP: -78 °C

Introduction

Chemical Structure and Identification

2,3-Dihydroxypropyl acetate, also known as glyceryl monoacetate or monoacetin, is an organic compound belonging to the class of 1-monoacylglycerols. It is characterized by a glycerol backbone with an acetate group attached to the first carbon (C1) and hydroxyl groups on the second and third carbons (C2 and C3). The compound's structural and identification parameters are summarized in Table 1.
Table 1: Chemical Identification and Structural Parameters of 2,3-Dihydroxypropyl Acetate

ParameterValue
CAS Numbers1335-58-6, 106-61-6, 26446-35-5
Molecular FormulaC₅H₁₀O₄
Molecular Weight134.13 g/mol
IUPAC Name2,3-dihydroxypropyl acetate
Standard InChIInChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3
Standard InChIKeyKMZHZAAOEWVPSE-UHFFFAOYSA-N
SMILESCC(=O)OCC(CO)O
Canonical SMILESCC(=O)OCC(CO)O
The structural configuration consists of an acetyl group esterified to the 1-position of glycerol, leaving hydroxyl groups at the 2- and 3-positions .

Physical and Chemical Properties

The physical and chemical properties of 2,3-dihydroxypropyl acetate are crucial for understanding its behavior in various applications. These properties, compiled from multiple sources, are presented in Table 2.
Table 2: Physical and Chemical Properties of 2,3-Dihydroxypropyl Acetate

PropertyValueSource
Physical DescriptionClear colorless to pale yellow viscous liquid with a characteristic odor
Melting Point-78 °C
Boiling Point158 °C, 129-131 °C @ 3 mm Hg
Density1.206 g/mL at 20 °C/4 °C
Flash Point>201.2 °F (94 °C)
Vapor Pressure3 mm Hg at 130 °C
SolubilitySoluble in water and alcohol; slightly soluble in ether; insoluble in benzene
Topological Polar Surface Area66.80 Ų
XlogP-1.00
H-Bond Acceptor4
H-Bond Donor2
Rotatable Bonds3
These properties contribute to its versatility as a solvent, emulsifier, and reactant in various chemical processes.

Synthesis and Production Methods

2,3-Dihydroxypropyl acetate can be synthesized through several methods, primarily involving esterification reactions of glycerol.

Laboratory Synthesis

The compound is typically synthesized through the esterification of glycerol with acetic acid or acetic anhydride. This reaction commonly employs an acid catalyst such as sulfuric acid, with optimal reaction conditions maintained at 80-120°C for 30-180 minutes under constant stirring.

Industrial Production

In industrial settings, the production of 2,3-dihydroxypropyl acetate involves:

  • Continuous feeding of glycerol and acetic acid into a reactor

  • Catalysis using acidic resin

  • Purification through distillation to remove unreacted starting materials and by-products
    For solvent-free methods, microwave-assisted synthesis (200-400 W) using glycerol derivatives like glycidol has demonstrated improved efficiency, reducing reaction time and energy consumption.

Biological Activities and Pharmacological Properties

Research has identified several significant biological activities associated with 2,3-dihydroxypropyl acetate, making it relevant for pharmaceutical and antimicrobial applications.

Antimicrobial Properties

2,3-Dihydroxypropyl acetate demonstrates notable antimicrobial activity against various microorganisms:

  • Effective against both Gram-positive and Gram-negative bacteria

  • Inhibits fungal growth, including Candida albicans

  • Mechanism involves affecting cell membrane permeability
    Studies have shown minimum inhibitory concentration (MIC) values ranging from 0.5-2.0 mg/mL in bacterial and fungal inhibition assays, including activity against Bacillus subtilis.

ADMET Properties and Toxicological Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 2,3-dihydroxypropyl acetate have been computationally predicted using advanced modeling tools. These predictions provide insights into its safety and pharmacokinetic behavior.
Table 3: ADMET Properties of 2,3-Dihydroxypropyl Acetate

PropertyPredictionProbability (%)Source
Human Intestinal AbsorptionPositive83.30
Caco-2 PermeabilityNegative81.83
Blood-Brain Barrier PenetrationNegative57.50
Human Oral BioavailabilityNegative54.29
Subcellular LocalizationMitochondria80.08
P-glycoprotein InhibitionNegative98.19
P-glycoprotein SubstrateNegative97.45

Metabolic Interactions

Computational predictions regarding metabolic enzyme interactions include:

  • Low probability of inhibiting major CYP enzymes (CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP1A2)

  • Unlikely to be a substrate for CYP3A4, CYP2C9, or CYP2D6

  • High probability (70.00%) of being catalyzed by UGT enzymes

Toxicity Profile

Predicted toxicological properties provide important safety considerations:

  • Eye irritation potential (92.78% probability)

  • Low skin sensitization risk (7.73% probability)

  • Potential Ames mutagenicity (63.00% probability)

  • Low carcinogenicity risk (24.00% probability)

  • Minimal reproductive toxicity (18.89% probability)

  • May cause skin irritation and serious eye irritation

  • Potentially harmful to aquatic life with long-lasting effects
    These computational predictions serve as preliminary assessments and should be complemented by experimental validation for comprehensive safety evaluation.

Occurrence and Identification in Biological Samples

Natural Occurrence

While traditionally classified as non-naturally occurring, recent studies have identified 2,3-dihydroxypropyl acetate in various natural sources:

Presence in Human Metabolome

2,3-Dihydroxypropyl acetate has been identified in human biological samples:

  • Detected in human blood as reported in metabolomic studies

  • Considered part of the human exposome—a collection of environmental exposures

  • Detected due to external exposure rather than endogenous biosynthesis

Industrial and Research Applications

The unique structural and chemical properties of 2,3-dihydroxypropyl acetate make it valuable across multiple industrial and research domains.

Pharmaceutical Applications

In pharmaceutical research, 2,3-dihydroxypropyl acetate has shown potential in:

  • Drug delivery systems, leveraging its amphiphilic properties

  • Formulation of pharmaceuticals as a solubilizing agent

  • Potential use in antiviral formulations, related to derivatives showing broad-spectrum antiviral activity

Biochemical Research

The compound has been utilized in various biochemical research applications:

  • As a ligand in protein binding studies

  • In computational assessment of molecular interactions with plasma proteins

  • As a reference compound for α-1-acid glycoprotein binding studies

Industrial Uses

Industrial applications leverage the physicochemical properties of 2,3-dihydroxypropyl acetate:

  • As a solvent in various formulations

  • As an emulsifier due to its amphiphilic structure

  • In polymer chemistry, where related compounds are used in epoxy resin production

QuantityPrice Range (EUR)Source
50 mg€294.00
100 mg€341.00
250 mg€663.00
500 mg€1,066.00
1 g€1,776.00
The compound is typically available for research purposes with purity specifications varying by supplier. Commercial products are often labeled with cautionary statements regarding their suitability for research use only and not for human or veterinary applications.

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